Pyrimidine, 2-[(2-pyridinylmethyl)thio]-
Overview
Description
Pyrimidine, 2-[(2-pyridinylmethyl)thio]- is a heterocyclic compound that features a pyrimidine ring substituted with a 2-pyridinylmethylthio group
Mechanism of Action
Target of Action
The primary target of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues.
Mode of Action
2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase . This inhibition disrupts the normal formation of collagen molecules, leading to a decrease in collagen production.
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen biosynthesis pathway . This pathway is responsible for the production of collagen, a major component of the extracellular matrix. By inhibiting this pathway, 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine reduces the production of collagen, thereby affecting the structure and function of tissues that rely on this protein.
Result of Action
The molecular and cellular effects of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine’s action include a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . These effects suggest that this compound could potentially be developed into novel anti-fibrotic drugs .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Cellular Effects
Studies on similar pyrimidine derivatives have shown that they can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other pyrimidine derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of Pyrimidine, 2-[(2-pyridinylmethyl)thio]- in animal models have not been extensively studied. Similar pyrimidine derivatives have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-[(2-pyridinylmethyl)thio]- typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution of 2-halo pyrimidines with thiol-containing compounds. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, employing robust catalysts and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[(2-pyridinylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrimidine, 2-[(2-pyridinylmethyl)thio]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thio-substituted pyrimidines and pyridines, such as:
- 2-thiopyrimidine
- 2-thiopyridine
- 2-[(2-pyridinylmethyl)thio]pyridine
Uniqueness
Pyrimidine, 2-[(2-pyridinylmethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a 2-pyridinylmethylthio group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARMSWNYNKYQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403280 | |
Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83782-80-3 | |
Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.